2-chloro-1-nonyl-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H23ClN2 |
|---|---|
Molecular Weight |
278.82 g/mol |
IUPAC Name |
2-chloro-1-nonylbenzimidazole |
InChI |
InChI=1S/C16H23ClN2/c1-2-3-4-5-6-7-10-13-19-15-12-9-8-11-14(15)18-16(19)17/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
GIJVAXNODRBWON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Chloro 1 Nonyl 1h Benzimidazole and Its Analogs
Retrosynthetic Analysis of the 2-chloro-1-nonyl-1H-benzimidazole Scaffold
A retrosynthetic analysis of the target molecule, this compound, deconstructs the compound into simpler, commercially available starting materials. The primary disconnections are logical steps based on common and reliable chemical transformations.
The first disconnection breaks the N1-C (nonyl) bond. This is a standard N-alkylation step, suggesting a precursor like 2-chloro-1H-benzimidazole and a nonyl-containing electrophile, such as 1-bromononane (B48978) or nonyl iodide. This approach is synthetically favorable due to the nucleophilicity of the benzimidazole (B57391) nitrogen.
The second disconnection targets the C2-Cl bond. This points to a precursor such as 1-nonyl-1,3-dihydro-2H-benzimidazol-2-one. The transformation from a C=O to a C-Cl bond is a well-established chlorination reaction, often achieved with reagents like phosphorus oxychloride (POCl₃).
Finally, the core benzimidazole ring is deconstructed. A C-N bond disconnection within the imidazole (B134444) ring leads back to a substituted o-phenylenediamine (B120857) derivative, specifically N¹-nonylbenzene-1,2-diamine. This intermediate could then be cyclized with a one-carbon (C1) synthon, such as formic acid, phosgene, or urea, to form the five-membered ring.
An alternative and more common disconnection of the benzimidazole ring breaks both C-N bonds simultaneously. This leads back to the readily available starting material, o-phenylenediamine , and a C1 synthon. This is often the most practical approach as it avoids the selective N-alkylation of o-phenylenediamine. Following this pathway, the synthesis would proceed by first forming the benzimidazole ring, then chlorinating the 2-position, and finally, alkylating the N-1 position. This forward synthetic strategy is often preferred for its efficiency and the accessibility of the initial precursors.
Classical Synthetic Routes to Benzimidazole Derivatives
Classical methods for synthesizing benzimidazole derivatives are robust and have been widely used for decades. These routes typically involve the sequential formation of the heterocyclic ring followed by its functionalization.
The cornerstone of classical benzimidazole synthesis is the condensation of o-phenylenediamine with a suitable one-carbon electrophile. A widely employed method involves the reaction of o-phenylenediamine with urea. mdpi.comwisdomlib.org This reaction is typically performed by heating the reactants, sometimes in a high-boiling solvent like dimethylformamide (DMF) or under solvent-free fusion conditions at elevated temperatures (e.g., 130-150°C), to yield benzimidazolin-2-one. mdpi.comwisdomlib.org
Another common approach is the Phillips condensation, which uses carboxylic acids as the C1 source. For instance, reacting o-phenylenediamine with formic acid under heating leads to the direct formation of the parent 1H-benzimidazole. youtube.com The reaction initially forms an N-formyl intermediate which then cyclizes upon heating, usually in the presence of an acid catalyst, with the elimination of water. youtube.com
The following table summarizes typical conditions for these condensation reactions.
Table 1: Classical Condensation Reactions for Benzimidazole Ring Formation| Starting Material (A) | Reagent (B) | Conditions | Product | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Urea | Dry fusion, 150°C | Benzimidazolin-2-one | mdpi.com |
| o-Phenylenediamine | Urea | DMF, 135-140°C, 12 hr | Benzimidazolin-2-one | wisdomlib.org |
| o-Phenylenediamine | Formic Acid | Heat, acid catalyst | 1H-Benzimidazole | youtube.com |
The chlorination at the C-2 position is a crucial step to introduce a reactive handle for further diversification of the benzimidazole scaffold. When the synthesis proceeds through a benzimidazolin-2-one intermediate, the keto group is converted into a chloro group. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). mdpi.comwisdomlib.orgnih.gov The reaction is typically carried out by heating the benzimidazolin-2-one in neat POCl₃, often with a catalytic amount of a substance like phenol (B47542) or concentrated hydrochloric acid, at temperatures around 100-110°C for several hours. mdpi.comnih.govsrrjournals.com This process effectively converts the lactam to the corresponding 2-chloro-1H-benzimidazole in high yield. wisdomlib.org The use of phosphorus pentachloride (PCl₅) is also a viable, though less common, alternative. derpharmachemica.com
Table 2: Chlorination of Benzimidazolin-2-one
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzimidazolin-2-one | POCl₃, cat. Phenol | 103-107°C, 12 hr | 2-chloro-1H-benzimidazole | 97% | mdpi.comwisdomlib.org |
| Benzimidazolin-2-one | POCl₃, cat. HCl | 110°C, 14 hr | 2-chloro-1H-benzimidazole | - | nih.gov |
N-Alkylation Methodologies for Nonyl Chain Introduction at N-1
The final step in the classical synthesis of this compound is the introduction of the nonyl group at the N-1 position. This is achieved through a standard N-alkylation reaction, where the nitrogen atom of 2-chloro-1H-benzimidazole acts as a nucleophile. nih.gov The reaction involves treating 2-chloro-1H-benzimidazole with a suitable alkylating agent, such as 1-bromononane or 1-iodononane.
This substitution reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF) in the presence of a base. nih.gov The base deprotonates the N-H of the imidazole ring, enhancing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and aqueous sodium hydroxide (B78521) (NaOH). nih.gov The choice of base and solvent can influence the reaction rate and yield. For instance, using a strong base like NaH in an anhydrous solvent like THF or DMF is a powerful combination for this alkylation. nih.gov
Table 3: General N-Alkylation of 2-chloro-1H-benzimidazole
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Alkyl Halide | K₂CO₃ | DMF | 140-145°C | N-Alkyl-2-chlorobenzimidazole | mdpi.com |
| Methyl Iodide | NaH | THF | 80°C, 1 hr | N-Methyl-2-chlorobenzimidazole | nih.gov |
| Dimethylsulfate | aq. NaOH | - | RT, 2 hr | N-Methyl-2-chlorobenzimidazole | nih.gov |
| Alkylating Agent | K₂CO₃ | Physical Grinding | RT, 10-15 min | N-Alkyl-2-chlorobenzimidazole | nih.gov |
Modern Synthetic Approaches and Catalytic Methods
Recent advancements in organic synthesis have led to more efficient, sustainable, and versatile methods for preparing benzimidazole derivatives. These modern approaches often utilize catalytic systems to achieve transformations under milder conditions with higher atom economy.
Microwave-assisted organic synthesis (MAOS) has been applied to the N-alkylation of 2-chlorobenzimidazole (B1347102), significantly reducing reaction times from hours to minutes while often providing excellent yields. derpharmachemica.com Another green chemistry approach involves performing the N-alkylation by physical grinding of the reactants (2-chlorobenzimidazole, an alkylating agent, and K₂CO₃) in a mortar and pestle at room temperature, completely avoiding the use of solvents. derpharmachemica.com
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzimidazoles. Various catalysts based on copper, iron, cobalt, and gold have been developed for the formation of the benzimidazole ring. nih.govacs.orgnih.govyoutube.com
One modern strategy involves the dehydrogenative coupling of o-phenylenediamines with primary alcohols, catalyzed by earth-abundant metals like cobalt. acs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. Similarly, gold nanoparticles supported on metal oxides like TiO₂ have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes at ambient conditions to yield 2-substituted benzimidazoles. nih.gov
Iron-catalyzed three-component reactions of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) provide a one-pot synthesis of benzimidazole derivatives under mild conditions. nih.gov Copper-catalyzed intramolecular N-arylation of o-bromoaryl derivatives is another powerful method for constructing the benzimidazole scaffold. nih.gov These catalytic methods offer significant advantages over classical routes, including milder reaction conditions, broader substrate scope, and often improved environmental profiles.
Table 4: Modern Catalytic Synthesis of Benzimidazoles
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Primary Alcohol | Cobalt Pincer Complex | Base-free, heat | 2-Substituted Benzimidazole | acs.org |
| o-Phenylenediamine | Aldehyde | Au/TiO₂ | CHCl₃:MeOH, ambient temp. | 2-Substituted Benzimidazole | nih.gov |
| Benzo-1,2-quinone | Aldehyde, NH₄OAc | Fe(III)-Porphyrin | Ethanol (B145695), 80°C | Benzimidazole Derivatives | nih.gov |
| o-Bromoaryl Amidine | - | Cuprous Oxide (Cu₂O) | Intramolecular Cyclization | Substituted Benzimidazole | nih.gov |
Green Chemistry Principles and Sustainable Synthesis of Benzimidazole Derivativesijarsct.co.inchemmethod.comresearchgate.netsphinxsai.com
The synthesis of benzimidazole derivatives has increasingly been guided by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. ijarsct.co.inchemmethod.com Traditional methods for preparing benzimidazoles often involved harsh conditions, such as prolonged heating, the use of toxic solvents, and expensive or hazardous catalysts, leading to significant environmental pollution and waste. ijarsct.co.inmdpi.com In contrast, modern sustainable approaches focus on improving efficiency and environmental safety. ijarsct.co.in
The core tenets of green chemistry applied to benzimidazole synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, and utilizing catalysis. chemmethod.comeprajournals.com Researchers have developed numerous eco-friendly methods that are cost-effective, energy-efficient, and produce high yields with simple work-up procedures. ijarsct.co.inchemmethod.com These greener routes often involve alternative energy sources, solvent-free conditions, or the use of environmentally benign catalysts and solvents like water, ionic liquids (ILs), or polyethylene (B3416737) glycol (PEG). chemmethod.comsphinxsai.commdpi.com For example, the use of aqueous boric acid solution at room temperature has proven to be a convenient and effective method for synthesizing 2-substituted benzimidazoles with good yields. chemmethod.com
Solvent-Free Synthesissphinxsai.comrsc.org
Solvent-free synthesis is a key green chemistry technique that eliminates the need for volatile and often toxic organic solvents, thereby reducing pollution, cost, and reaction complexity. sphinxsai.comeprajournals.com For benzimidazole derivatives, these reactions are typically conducted by heating the reactants together or by grinding them in a mortar and pestle. mdpi.comderpharmachemica.com
One notable approach involves the condensation of o-phenylenediamine with various aldehydes under solvent-free and catalyst-free conditions, where the starting materials are absorbed onto silica (B1680970) gel and then subjected to intermittent grinding or microwave irradiation. mdpi.com Another facile and green method for preparing N-substituted-2-chlorobenzimidazoles involves the physical grinding of 2-chlorobenzimidazole with an alkylating agent in the presence of a mild base like potassium carbonate (K2CO3) at room temperature. derpharmachemica.com This mechanochemical agitation is often sufficient to drive the reaction to completion, offering advantages such as cleaner reaction profiles, high yields, short reaction times, and the absence of a complex work-up step. rsc.org
Microwave-Assisted Synthesischemmethod.compharmainfo.inarkat-usa.orgtandfonline.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of organic reactions. pharmainfo.in Compared to conventional heating methods, microwave irradiation offers rapid, efficient, and volumetric heating, leading to dramatic reductions in reaction times, higher product yields, and often cleaner reactions with superior purity. ijarsct.co.inarkat-usa.org
This technology has been successfully applied to the synthesis of benzimidazoles. For instance, the condensation of o-phenylenediamine with aldehydes can be promoted by acetic acid under microwave irradiation, a method that avoids hazardous solvents and is lauded for its green aspects and high yields in shorter timeframes. chemmethod.com Similarly, using sodium hypophosphite as a catalyst in ethanol under microwave irradiation provides a simple and efficient route to 2-substituted benzimidazoles. tandfonline.com The synthesis of N-alkyl-2-chlorobenzimidazoles has also been achieved by irradiating a mixture of 2-chlorobenzimidazole and an alkylating agent with microwaves, demonstrating the versatility of this technique. derpharmachemica.com
The benefits of microwave-assisted synthesis over conventional methods are clearly illustrated in the preparation of benzimidazole-thiazolidinedione derivatives, where reaction times were significantly cut and yields were improved. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives
| Compound | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |
|---|---|---|---|---|
| Derivative 1 | 10-12 | 70 | 8-10 | 85 |
| Derivative 2 | 10-12 | 65 | 8-10 | 82 |
| Derivative 3 | 12-14 | 68 | 10-12 | 80 |
Data sourced from a study on benzimidazole bearing thiazolidinedione derivatives, highlighting the significant reduction in reaction time and improvement in yields with microwave-assisted methods. nih.gov
Catalyst-Free Approachesrsc.org
Developing synthetic methods that operate without a catalyst is a significant goal in green chemistry, as it simplifies purification, reduces costs, and eliminates the environmental impact associated with potentially toxic metal catalysts. Several catalyst-free approaches for the synthesis of benzimidazole derivatives have been successfully developed.
One efficient method involves the condensation of 1,2-phenylenediamine or 2-aminobenzothiophenol with 5-arylidenepyrimidine-2,4,6-(1H,3H, 5H)-trione derivatives. This reaction proceeds via the cleavage of a C-C double bond under reflux in ethanol without the need for any catalyst. ingentaconnect.com Another notable example is a mechanochemical route where simple mortar-and-pestle grinding of aromatic aldehydes and o-phenylenediamine is sufficient to induce condensation and cyclization, leading to high yields of the corresponding benzazoles. rsc.org This protocol is distinguished by its operational simplicity and the absence of any work-up step, making it a highly efficient and clean synthetic strategy. rsc.org Additionally, the synthesis of 2-substituted benzimidazoles has been achieved under catalyst-free conditions using silica gel to absorb the starting materials, which are then reacted via grinding or microwave irradiation. ijpdd.org
Mechanochemical Synthesis (Grinding Methods)sphinxsai.comrsc.orgtandfonline.com
Mechanochemical synthesis, which uses mechanical energy from grinding or milling to induce chemical reactions, is a cornerstone of solvent-free green chemistry. sphinxsai.comtandfonline.com This technique is highly efficient, environmentally benign, and operationally simple. tandfonline.com
A prominent example is the synthesis of benzimidazoles by grinding a mixture of o-phenylenediamine and various aldehydes in an agate mortar with a pestle. tandfonline.com Often, a catalytic amount of acetic acid is used, leading to the formation of the desired products in good to excellent yields (up to 97%) within a short reaction time of about 15 minutes at room temperature. tandfonline.comresearchgate.netexlibrisgroup.com This method avoids the need for heating or an inert atmosphere and shows good tolerance for various functional groups. tandfonline.com
Furthermore, some mechanochemical methods for synthesizing substituted benzimidazoles and related benzazoles have been developed that are entirely catalyst-free. rsc.org Simple grinding of the reactants is sufficient for the reaction to proceed smoothly, highlighting the efficiency of this green protocol. rsc.org Ball milling has also been investigated as an effective solvent-free technique for benzimidazole synthesis, with reaction parameters such as milling time, frequency, and ball weight being optimized to achieve high product yields. mdpi.com
Table 2: Yields of Benzimidazoles via Mortar-Pestle Grinding
| Aldehyde Reactant | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 2-Phenyl-1H-benzimidazole | 15 | 96 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 15 | 97 |
| 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzimidazole | 15 | 95 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 15 | 94 |
Data based on an environmentally friendly protocol using a mortar-pestle grinding technique with acetic acid as a catalyst. tandfonline.comresearchgate.net
Purification and Isolation Strategies for this compound
The purification and isolation of the target compound, this compound, and its analogs typically follow standard organic chemistry laboratory procedures, focusing on extraction, chromatography, and recrystallization. While a specific protocol for this exact molecule is not detailed in the provided literature, the general strategies for purifying its precursors and similar N-alkylated 2-chlorobenzimidazoles are well-established.
The synthesis of N-substituted-2-chlorobenzimidazoles often starts with 2-chlorobenzimidazole, which is itself synthesized from 1,3-dihydro-benzimidazol-2-one. semanticscholar.org After the initial synthesis of 2-chlorobenzimidazole, the crude product is typically obtained by neutralizing the reaction mixture, followed by filtration of the precipitated solid. prepchem.comgoogle.com This solid can then be washed and dried. semanticscholar.org
Following the N-alkylation step to introduce the nonyl group onto the benzimidazole ring, a common work-up procedure involves extracting the reaction mixture with an organic solvent such as ethyl acetate. prepchem.comniscpr.res.in The combined organic layers are then washed with water and a saturated sodium chloride solution before being dried over a desiccant like magnesium sulfate. prepchem.com
The primary method for isolating the final product from the crude residue obtained after solvent evaporation is column chromatography on silica gel. niscpr.res.inresearchgate.net A typical eluent system for separating N-alkylated benzimidazoles is a mixture of n-hexane and ethyl acetate, with the ratio adjusted to achieve optimal separation (e.g., 3:1 n-hexane:ethyl acetate). niscpr.res.in The progress of the separation is monitored by thin-layer chromatography (TLC). derpharmachemica.comsemanticscholar.org
Finally, the isolated product can be further purified by recrystallization from a suitable solvent system, such as ether/hexane, to yield the pure compound as crystals. niscpr.res.in In some modern green chemistry protocols, efforts are made to avoid chromatographic purification by designing work-up procedures based on pH-dependent precipitation. conicet.gov.ar High-performance liquid chromatography (HPLC) can also be employed for final purification and analysis. researchgate.net
Synthesis of Structurally Related Analogs and Derivatives of this compound
The generation of a diverse library of this compound analogs is achieved through targeted synthetic strategies that introduce variability at specific molecular sites. These approaches facilitate a comprehensive understanding of how structural changes influence the compound's properties.
The chlorine atom at the C-2 position of the benzimidazole ring is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. rsc.orgrsc.org This reactivity allows for the synthesis of analogs with diverse electronic and steric properties at this critical position.
One common strategy involves the displacement of the C-2 chloro group by nucleophiles such as amines and alkoxides. The reaction of 1-alkyl-2-chlorobenzimidazoles with various primary and secondary amines can lead to the formation of 2-amino-1-alkyl-1H-benzimidazole derivatives. Similarly, treatment with sodium alkoxides results in the corresponding 2-alkoxy-1-alkyl-1H-benzimidazoles. rsc.org The ease of this displacement is influenced by the nature of the N-1 substituent and the reaction conditions employed. rsc.org
For the introduction of alkyl or aryl groups at the C-2 position, which cannot be achieved by simple nucleophilic substitution, alternative strategies are employed. One such method involves the use of organometallic reagents, such as Grignard or organolithium reagents, reacting with a suitable benzimidazole precursor. libretexts.orgyoutube.commasterorganicchemistry.com Another approach is to construct the benzimidazole ring with the desired C-2 substituent already in place. This can be achieved by condensing an N-nonyl-o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives. beilstein-journals.org For instance, the reaction of N-nonyl-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent can yield a 2-alkyl- or 2-aryl-1-nonyl-1H-benzimidazole. Subsequent chlorination at other positions, if required, can then be performed.
A variety of methods exist for the synthesis of 2-substituted benzimidazoles, which can then be N-alkylated to produce analogs of the target compound. For example, the condensation of o-phenylenediamines with aldehydes is a widely used method to introduce a substituent at the C-2 position. beilstein-journals.org
Table 1: Examples of Synthetic Modifications at the C-2 Position of 1-Alkyl-1H-benzimidazoles
| C-2 Substituent | Reagent/Method | Reference |
|---|---|---|
| Amino (-NHR) | Nucleophilic substitution with amines. ucsb.edulibretexts.org | rsc.org |
| Alkoxy (-OR) | Nucleophilic substitution with sodium alkoxides. | rsc.org |
| Alkyl/Aryl | Condensation of N-alkyl-o-phenylenediamine with aldehydes/carboxylic acids. | beilstein-journals.org |
The N-1 nonyl chain of this compound can be systematically varied in terms of length and branching to investigate the impact of lipophilicity and steric bulk. The primary method for achieving this is the N-alkylation of 2-chlorobenzimidazole with a variety of alkyl halides. derpharmachemica.com
This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). derpharmachemica.comniscpr.res.in A range of alkylating agents, including linear alkyl bromides of different lengths (e.g., hexyl bromide, octyl bromide, decyl bromide) and branched alkyl halides (e.g., iso-nonyl bromide), can be employed to synthesize a library of 1-alkyl-2-chlorobenzimidazole analogs. The choice of base and solvent system can influence the reaction efficiency and yield. derpharmachemica.com Green chemistry approaches, such as using physical grinding or PEG-600 as a solvent, have also been reported for the N-alkylation of 2-chlorobenzimidazoles. derpharmachemica.com
The synthesis of the starting material, 2-chlorobenzimidazole, is typically achieved by treating benzimidazolin-2-one with phosphoryl chloride. niscpr.res.inprepchem.comprepchem.comgoogle.com Benzimidazolin-2-one itself is prepared from the condensation of o-phenylenediamine with urea. niscpr.res.in
Table 2: Synthesis of 1-Alkyl-2-chlorobenzimidazoles with Varying N-1 Alkyl Chains
| Alkylating Agent | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Dimethyl sulfate | K₂CO₃/Grinding | 92 | derpharmachemica.com |
| Diethyl sulfate | K₂CO₃/Grinding | 90 | derpharmachemica.com |
| Benzyl chloride | K₂CO₃/Grinding | 94 | derpharmachemica.com |
| Dimethyl sulfate | K₂CO₃/PEG-600 | 85 | derpharmachemica.com |
| Diethyl sulfate | K₂CO₃/PEG-600 | 82 | derpharmachemica.com |
| Benzyl chloride | K₂CO₃/PEG-600 | 88 | derpharmachemica.com |
Introducing substituents onto the benzene (B151609) ring of this compound allows for the modulation of its electronic properties and potential intermolecular interactions. There are two main strategies to achieve this: building the benzimidazole ring from an already substituted benzene derivative or by direct substitution on a pre-formed benzimidazole ring.
The first and more common approach involves starting the synthesis with a substituted o-phenylenediamine. For example, to synthesize a 5-nitro-2-chloro-1-nonyl-1H-benzimidazole, one would begin with 4-nitro-o-phenylenediamine. researchgate.netnih.govscholarsresearchlibrary.comresearchgate.net This diamine is then cyclized to form the corresponding 5-nitrobenzimidazolin-2-one, followed by chlorination at the C-2 position and subsequent N-alkylation with nonyl bromide. Similarly, using 4,5-dichloro-o-phenylenediamine would lead to the 5,6-dichloro analog. nih.gov A variety of substituted o-phenylenediamines are commercially available or can be synthesized, providing access to a wide range of analogs with substituents such as nitro, halogen, and alkyl groups. nih.govnih.gov
Direct substitution on the 1-nonyl-2-chlorobenzimidazole scaffold is a less common approach due to potential issues with regioselectivity and the harsh conditions often required for aromatic substitution, which might not be compatible with the existing functional groups. However, for certain substitutions like halogenation, direct methods can be employed. For instance, bromination of 2-chlorobenzimidazole has been shown to yield di- and tetra-bromo derivatives. sigmaaldrich.com
Table 3: Examples of Synthesized Benzene Ring-Substituted 2-Chloro-1-alkyl-1H-benzimidazoles
| Benzene Ring Substituent | Starting Material | Synthetic Strategy | Reference |
|---|---|---|---|
| 5-Nitro | 4-Nitro-o-phenylenediamine | Ring formation then N-alkylation. researchgate.netnih.govscholarsresearchlibrary.comresearchgate.net | nih.gov |
| 5,6-Dibromo | 2-Chlorobenzimidazole | Direct bromination then N-alkylation. | nih.govnih.gov |
| 5,6-Difluoro | 4,5-Difluoro-o-phenylenediamine | Ring formation then N-alkylation. | nih.gov |
| 5,6-Diiodo | 2-Chloro-5,6-dinitrobenzimidazole | Transformation of nitro groups to iodo, then N-alkylation. | nih.gov |
Advanced Structural Characterization and Conformational Analysis of 2 Chloro 1 Nonyl 1h Benzimidazole
Spectroscopic Methodologies for Structural Elucidation
The precise structure of 2-chloro-1-nonyl-1H-benzimidazole is determined through a combination of powerful spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for a complete and unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of proton and carbon environments within the molecule.
In the ¹H NMR spectrum, the substitution of the nonyl group at the N-1 position of the benzimidazole (B57391) ring is confirmed by the appearance of characteristic signals for the alkyl chain protons. A triplet corresponding to the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) is expected to appear, with its chemical shift influenced by the electron-withdrawing nature of the benzimidazole ring. tsijournals.com The remaining methylene groups of the nonyl chain would present as a complex multiplet, while the terminal methyl group would appear as a distinct triplet. The absence of a broad singlet peak, typically observed for the N-H proton in unsubstituted benzimidazoles between 11 and 12 ppm, further confirms the N-alkylation. tsijournals.com The aromatic protons on the benzimidazole core would exhibit signals in the aromatic region of the spectrum, with their specific splitting patterns and chemical shifts dictated by their positions on the benzene (B151609) ring.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbon atom at the C2 position, bonded to both a nitrogen and a chlorine atom, is expected to be significantly deshielded. The carbons of the benzimidazole ring will resonate in the aromatic region, while the nine carbons of the nonyl chain will appear in the aliphatic region. The attachment of the alkyl chain to the nitrogen atom is further confirmed by the chemical shift of the N-CH₂ carbon. nih.govnih.gov
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is a generalized representation based on data for analogous N-alkylated benzimidazole derivatives. tsijournals.comnih.govturkjps.org Actual chemical shifts may vary.)
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Benzimidazole Aromatic-H | ~7.2 - 7.8 | ~110 - 145 |
| N-CH₂ (nonyl) | ~4.0 - 4.5 (triplet) | ~44 - 48 |
| (CH₂)₇ (nonyl) | ~1.2 - 1.8 (multiplet) | ~22 - 32 |
| CH₃ (nonyl) | ~0.8 - 0.9 (triplet) | ~14 |
| C2 (Benzimidazole) | - | ~150 - 155 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its elemental composition and structural features. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule, allowing for the determination of its molecular formula (C₁₆H₂₃ClN₂). tsijournals.com
Upon ionization, the molecule will generate a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern would likely involve the cleavage of the nonyl chain. A common fragmentation pathway would be the loss of the alkyl chain, leading to the formation of a stable 2-chlorobenzimidazolyl cation. Other fragment ions may arise from the sequential loss of methylene units from the nonyl group. The elucidation of these fragments is critical for confirming the identity of the substituents on the benzimidazole core. nih.govsemanticscholar.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the nonyl group will appear just below 3000 cm⁻¹. The C=N stretching vibration of the imidazole (B134444) ring typically appears in the 1550-1620 cm⁻¹ region. nih.govsemanticscholar.org The C-N stretching vibrations would also be observable. The absence of a broad N-H stretching band, which is characteristic of unsubstituted benzimidazoles, provides further evidence of N-1 substitution. semanticscholar.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit characteristic absorption bands in the UV region, arising from π to π* transitions associated with the conjugated benzimidazole ring system. researchgate.net The substitution pattern, including the chloro group at the 2-position and the nonyl group at the N-1 position, can influence the position and intensity of these absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Applications
Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. This technique can determine bond lengths, bond angles, and torsion angles with very high precision. nih.gov The analysis would confirm the planarity of the benzimidazole ring system and reveal the specific conformation of the flexible nonyl chain in the crystalline state. It would also definitively establish the geometry around the C2 carbon, confirming the C-Cl bond length and the angles it forms with the adjacent nitrogen atoms. For related benzimidazole structures, this method has been used to confirm their crystal system, space group, and unit cell parameters. nih.gov
Crystal Packing and Intermolecular Interactions
X-ray crystallography also illuminates how molecules of this compound are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. In many benzimidazole derivatives, crystal structures are stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Conformational Studies and Stereochemical Aspects
Computational Approaches to Conformational Landscape Exploration
No computational studies detailing the conformational landscape of this compound have been found in the searched scientific literature. Such a study would typically involve quantum chemical calculations, like Density Functional Theory (DFT), to identify stable conformers and the energy barriers between them, particularly focusing on the rotation around the N1-C (nonyl) bond and its interaction with the benzimidazole ring.
Dynamic NMR Spectroscopy for Conformational Exchange Studies
There are no published reports of dynamic Nuclear Magnetic Resonance (NMR) spectroscopy studies performed on this compound. This experimental technique would be crucial for understanding the dynamic processes the molecule undergoes in solution, such as the rate of rotation of the nonyl group and any conformational exchanges that may occur on the NMR timescale.
Computational Chemistry and Molecular Modeling Studies of 2 Chloro 1 Nonyl 1h Benzimidazole
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular structure and electronic properties of benzimidazole (B57391) derivatives. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for predicting its reactivity and spectroscopic behavior. For benzimidazole compounds, methods like B3LYP are commonly used in conjunction with basis sets such as 6-31G(d) or higher to achieve a balance between computational cost and accuracy. nih.govdergipark.org.tr
The electronic structure of 2-chloro-1-nonyl-1H-benzimidazole can be thoroughly analyzed using DFT. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr
In studies of similar benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across both the benzimidazole and adjacent substituted rings. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related substituted benzimidazoles have determined such electronic properties, which provide a model for understanding this compound. dergipark.org.trnih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Benzimidazole Derivative Note: These values are representative examples based on published data for analogous compounds and serve to illustrate the outputs of DFT calculations.
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.4 eV |
| Dipole Moment (µ) | Measure of molecular polarity | 3.5 D |
| Electronegativity (χ) | Tendency to attract electrons | 4.0 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |
DFT and time-dependent DFT (TD-DFT) are highly effective at predicting the spectroscopic signatures of molecules, which can then be validated against experimental data. For instance, computational methods can calculate the vibrational frequencies corresponding to infrared (IR) spectra. nih.gov In a study on the related compound 2-chloromethyl-1H-benzimidazole hydrochloride, calculated harmonic vibrational frequencies using the B3LYP/6-31G(d) method showed good agreement with experimental FT-IR results. nih.gov This process allows for precise assignment of vibrational modes, such as C-Cl, C=N, and N-H stretching and bending, which confirms the molecular structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govresearchgate.net Calculations are often performed in different solvents using a Polarizable Continuum Model (PCM) to account for solvent effects on the chemical shifts. nih.gov The correlation between predicted and experimental ¹H and ¹³C NMR spectra serves as a powerful tool for structural elucidation. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations, helping to assign specific absorption bands. nih.gov
While specific research on the reaction mechanisms of this compound is not widely published, computational chemistry provides the tools for such investigations. Transition State (TS) analysis is a computational technique used to map the energy landscape of a chemical reaction. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy and elucidate the most probable reaction pathway.
For a molecule like this compound, this could be applied to understand its synthesis, for example, the N-alkylation of 2-chloro-1H-benzimidazole with 1-bromononane (B48978). Calculations would model the approach of the reactants, the formation of the N-C bond, and the departure of the bromide leaving group. This analysis helps in optimizing reaction conditions by providing insight into the factors that stabilize or destabilize the transition state, thereby influencing the reaction rate and yield.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the movement and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules behave in a dynamic environment, such as in solution or when interacting with a biological target. nih.gov
The conformation of this compound, particularly the flexible nonyl chain, is highly dependent on its environment. MD simulations can model the behavior of the molecule in various solvents. In a polar solvent like water, the hydrophobic nonyl chain would likely adopt a collapsed conformation to minimize its exposure to the polar environment, a phenomenon driven by the hydrophobic effect. Conversely, in a non-polar solvent like hexane, the nonyl chain would be more extended and flexible. The polar benzimidazole headgroup's interactions with the solvent would also be critical. Studies on other benzimidazoles have shown that solvent polarity and hydrogen bonding capabilities significantly influence their spectroscopic properties and the stability of their ground and excited states, which is directly linked to conformation. researchgate.net
Benzimidazole derivatives are known to interact with various biological targets, including enzymes and proteins. nih.govresearchgate.net MD simulations are invaluable for studying the dynamics of these interactions. After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex.
For this compound, a simulation could model its interaction with a generic enzyme active site, such as a kinase or a demethylase like CYP51, a common target for azole antifungals. nih.gov The simulation would track the positions of the ligand and key amino acid residues over time (e.g., 100 ns), allowing for the analysis of:
Binding Stability: Measured by the root-mean-square deviation (RMSD) of the ligand from its initial pose. A stable RMSD indicates a stable binding mode.
Key Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and π-π stacking between the benzimidazole core and aromatic amino acid residues.
Conformational Changes: How the ligand and the protein adapt to each other upon binding. The flexible nonyl chain might explore different conformations within a hydrophobic pocket of the enzyme.
Such simulations provide a dynamic picture of the binding event, offering insights that are crucial for structure-based drug design and for explaining the molecule's mechanism of action at a molecular level. nih.gov
Molecular Docking and Ligand-Based Design Principles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. In the context of drug design, understanding these interactions at a molecular level is crucial for developing potent and selective inhibitors. The benzimidazole scaffold is a component of various pharmacologically active agents, and docking studies are commonly employed to elucidate their mechanism of action. nih.govnih.gov
In the absence of a specific, experimentally determined receptor structure, molecular docking studies for this compound can be performed using generic or homology-modeled receptors. Such studies predict how the ligand might interact with a potential binding pocket. The binding mode is determined by the sum of interactions between the ligand and the receptor's amino acid residues.
For this compound, key interactions would likely involve:
Hydrophobic Interactions: The long, flexible nonyl chain is a significant hydrophobic feature. It would be predicted to occupy a hydrophobic pocket within a receptor, forming van der Waals interactions with nonpolar amino acid residues.
Aromatic Interactions: The benzimidazole ring can participate in π–π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov
Hydrogen Bonding: The nitrogen atom in the imidazole (B134444) ring can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand within the active site.
Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Docking simulations on other substituted benzimidazoles have shown that the benzimidazole ring often forms key stacking interactions, while substituents dictate specificity and additional binding affinity. nih.govresearchgate.net For instance, studies on other benzimidazole derivatives have highlighted interactions with crucial amino acids in the binding sites of receptors like DNA topoisomerase I or human formyl peptide receptor 1 (FPR1). researchgate.netbohrium.com A hypothetical docking of this compound would aim to identify similar crucial residues, providing a structural basis for its potential biological activity. nih.gov
Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model for this compound would be constructed based on its key structural motifs.
A hypothetical pharmacophore model for this compound would likely include the following features:
Aromatic Ring (AR): Representing the benzene (B151609) portion of the benzimidazole core.
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the imidazole ring.
Hydrophobic Group (H): The extensive nonyl chain.
Halogen Atom Feature: The chlorine atom, which contributes to the electronic profile and can form specific interactions.
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to find other molecules that fit the model and are therefore likely to have similar biological activity. Furthermore, this model provides a blueprint for the rational design of new analogs. For example, chemists could modify the hydrophobic tail, alter the position or nature of the halogen, or add other functional groups to optimize the fit within the pharmacophore and potentially enhance activity. This approach has been successfully used to identify potential inhibitors for various biological targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comnih.gov By establishing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process. researchgate.net While no specific QSAR model for this compound is documented, the methodology provides a clear framework for how such a model would be developed for a series of its analogs.
The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that describe the physicochemical, electronic, topological, and structural properties of a molecule. researchgate.net For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated to capture the structural variations within the set.
These descriptors are then subjected to a selection process to identify the subset that has the most significant correlation with the observed biological activity, avoiding redundant or irrelevant variables.
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Category | Specific Descriptor Example | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity or hydrophobicity of the molecule. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Topological | Wiener Index | Molecular branching and size. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |
A developed QSAR model must undergo rigorous statistical validation to ensure it is robust, reliable, and has predictive power. Validation assesses the model's goodness-of-fit, stability, and ability to make accurate predictions for new compounds. researchgate.net Validation is typically performed through internal methods, like cross-validation, and external validation using an independent test set of compounds. mdpi.comnih.gov
Key statistical parameters used for model validation include:
Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. A value closer to 1 indicates a better fit. mdpi.com
Cross-validated R² (Q² or r²cv): Assesses the internal predictive ability of the model using techniques like leave-one-out (LOO) cross-validation. A Q² value greater than 0.5 is generally considered acceptable. nih.govmdpi.com
External Test Set R² (R²pred): Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. This is a crucial test of the model's real-world predictive power. nih.gov
Table 2: Common Statistical Criteria for a Valid QSAR Model
| Statistical Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Indicates a good fit for the training set data. mdpi.com |
| Cross-Validation Coefficient | Q² | > 0.5 | Demonstrates the model's internal robustness and predictive ability. nih.govmdpi.com |
| External Validation Coefficient | R²pred | > 0.6 | Shows the model's ability to predict new data. |
Models that meet these statistical thresholds are considered to have strong predictive capabilities. nih.govmdpi.com
The ultimate goal of a QSAR model is its application in designing new molecules with enhanced activity. nih.gov A validated QSAR model for analogs of this compound would provide a clear roadmap for structural modifications. The model's equation would quantitatively describe how each selected descriptor influences biological activity.
For instance, if the model revealed that:
A positive coefficient for LogP suggests that increasing lipophilicity (e.g., by lengthening the alkyl chain) could enhance activity.
A negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity.
By analyzing these relationships, medicinal chemists can prioritize the synthesis of analogs predicted to have the highest potency. This predictive power allows for a more focused and efficient approach to lead optimization, accelerating the development of promising drug candidates. The successful application of QSAR models to predict the activity of novel benzimidazole derivatives has been demonstrated in various studies, underscoring the utility of this approach. nih.govnih.gov
Exploration of Biological Activities of 2 Chloro 1 Nonyl 1h Benzimidazole Strictly in Vitro and Non Clinical Models
In Vitro Antimicrobial Investigations
No specific data is available for the antibacterial or antifungal activity of 2-chloro-1-nonyl-1H-benzimidazole.
Antibacterial Activity Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
There are no specific research findings on the activity of this compound against bacterial strains.
Antifungal Activity Against Fungal Pathogens
There are no specific research findings on the activity of this compound against fungal pathogens.
Modes of Action on Microbial Targets (e.g., enzyme inhibition, membrane disruption in microbial cells)
The mode of action of this compound on microbial targets has not been investigated in the available literature.
In Vitro Antiprotozoal and Antiparasitic Studies (excluding human-specific data)
No specific data is available for the antiprotozoal or antiparasitic activity of this compound.
Activity Against Protozoan Parasites (e.g., Trypanosoma, Leishmania)
There are no specific research findings on the activity of this compound against protozoan parasites such as Trypanosoma or Leishmania.
Mechanism of Action in Parasitic Models
The mechanism of action of this compound in parasitic models has not been elucidated in published studies.
In Vitro Antiviral Research (excluding human-specific data)
Benzimidazole (B57391) derivatives have been a subject of interest in antiviral research due to their ability to interfere with various stages of the viral life cycle. researchgate.netmdpi.com
Activity Against Specific Viral Replications in Cell Culture
Studies have demonstrated that benzimidazole derivatives can inhibit the replication of a variety of RNA and DNA viruses in cell-based assays. researchgate.net For instance, research on other benzimidazole compounds has shown activity against viruses such as Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). researchgate.net The efficacy of these compounds is often evaluated by their ability to reduce viral plaque formation or viral RNA copies in infected cell cultures. nih.govbiorxiv.org For example, in studies involving SARS-CoV-2, the antiviral activity of related compounds was assessed by infecting Vero E6 cells and measuring the reduction in viral replication. nih.gov
Viral Target Identification and Interaction
The mechanisms by which benzimidazole derivatives exert their antiviral effects can be multifaceted. Some derivatives have been found to act as entry inhibitors, preventing the virus from attaching to and entering host cells. nih.gov This can be achieved by interfering with the interaction between viral proteins, such as the SARS-CoV-2 Spike protein, and host cell receptors like angiotensin-converting enzyme 2 (ACE2). nih.gov Other benzimidazole compounds target viral enzymes essential for replication. For instance, some have been shown to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of BVDV and Hepatitis C Virus (HCV). researchgate.net Additionally, the capsid protein of viruses like HIV-1 has been identified as a potential target for certain benzimidazole derivatives, which can interfere with capsid oligomerization and subsequent viral replication. nih.gov
In Vitro Cytotoxic Effects on Cancer Cell Lines (Emphasis on cell biology, not clinical oncology)
The antiproliferative properties of benzimidazole derivatives against various cancer cell lines have been extensively studied in vitro. frontierspartnerships.orgresearchgate.net These studies focus on the cellular and molecular mechanisms underlying their cytotoxic effects.
Antiproliferative Activity in Various Cancer Cell Lines
Derivatives of benzimidazole have demonstrated the ability to inhibit the growth of a range of human cancer cell lines. The antiproliferative activity is typically assessed using assays like the WST-1 or MTT assay, which measure cell viability after a specific exposure time to the compound. frontierspartnerships.org For example, various benzimidazole derivatives have shown cytotoxic effects against human lung adenocarcinoma (A549), colorectal carcinoma (HCT-116), breast cancer (MCF-7, MDA-MB-231), and glioblastoma (LN-229) cell lines. frontierspartnerships.orgresearchgate.netmdpi.com The potency of these compounds is often expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cells.
Table 1: Examples of Antiproliferative Activity of Benzimidazole Derivatives in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| A549 | Human Lung Adenocarcinoma | WST-1 | Varies | frontierspartnerships.org |
| HCT-116 | Colorectal Carcinoma | MTT | Varies | researchgate.net |
| MCF-7 | Breast Cancer | Not Specified | Varies | researchgate.net |
| MDA-MB-231 | Breast Cancer | MTT | 13-60 | mdpi.com |
| HepG-2 | Hepatocellular Carcinoma | Not Specified | Varies | nih.gov |
Note: The IC50 values are highly dependent on the specific derivative and experimental conditions.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms (in vitro)
A key mechanism through which benzimidazole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This is often confirmed by observing morphological changes in cells, such as chromatin condensation, and through assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway. nih.govnih.gov For instance, exposure of A549 cells to certain benzimidazole compounds has been shown to promote caspase-dependent apoptosis. frontierspartnerships.org
In addition to apoptosis, many benzimidazole derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating. nih.govnih.gov Flow cytometry analysis is commonly used to determine the phase of the cell cycle at which the arrest occurs. mdpi.com Studies have shown that different benzimidazole compounds can induce arrest at the G0/G1, S, or G2/M phases of the cell cycle in various cancer cell lines, including ovarian, lung, and breast cancer cells. mdpi.comnih.govelsevierpure.com
Specific Molecular Targets in Cancer Cells (e.g., kinases, tubulin)
The cytotoxic effects of benzimidazole derivatives are often linked to their interaction with specific molecular targets within cancer cells. One important class of targets is protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often overactive in cancer. nih.govnih.gov Inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell growth and survival. nih.govresearchgate.net
Another well-established target for some benzimidazole compounds is tubulin. mdpi.com Tubulin is the protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) binding site on tubulin, these compounds can inhibit microtubule polymerization, leading to disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis. mdpi.com
In Vitro Antioxidant Activity
A thorough review of scientific databases and literature reveals no available studies on the in vitro antioxidant activity of this compound.
Radical Scavenging Assays (e.g., DPPH, ABTS)
There is currently no published research detailing the radical scavenging capabilities of this compound as assessed by common assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
Effects on Cellular Antioxidant Enzymes (in vitro)
Information regarding the effects of this compound on cellular antioxidant enzymes in in vitro models is not present in the current body of scientific literature.
Enzyme Inhibition and Receptor Binding Studies (In Vitro, non-clinical targets)
No specific data from in vitro studies on the enzyme inhibition or receptor binding properties of this compound could be identified in the available scientific literature.
Inhibition Kinetics of Relevant Enzymes (e.g., COX enzymes, DprE1)
There are no available research findings concerning the inhibition kinetics of this compound on enzymes such as cyclooxygenase (COX) enzymes or decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).
Receptor Ligand Binding Assays (e.g., for non-human or generic receptors)
Data from receptor ligand binding assays to determine the affinity and selectivity of this compound for any non-human or generic receptors are not documented in published studies.
Investigation of Non Biological Applications and Material Science Potential of 2 Chloro 1 Nonyl 1h Benzimidazole
Coordination Chemistry and Metal Complex Formation
The ability of benzimidazole (B57391) derivatives to form stable complexes with a variety of metal ions has led to significant research into their coordination chemistry. These complexes have shown potential in catalysis and materials science.
Ligand Properties of Benzimidazole Derivatives
Benzimidazole and its derivatives are excellent ligands for metal ions due to the presence of a pyridine-type nitrogen atom in the imidazole (B134444) ring, which can readily donate its lone pair of electrons. The specific nature of the substituents on the benzimidazole ring can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.
The 2-chloro substituent in 2-chloro-1-nonyl-1H-benzimidazole is an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atom. The long nonyl chain at the N1 position introduces significant steric bulk and increases the lipophilicity of the molecule. This combination of electronic and steric effects can lead to the formation of unique metal complexes with specific catalytic activities or material properties.
Synthesis and Characterization of Metal Complexes
Metal complexes of benzimidazole derivatives are typically synthesized by reacting the benzimidazole ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
For instance, the synthesis of nickel complexes with 2-(1H-benzimidazol-2-yl)-phenol ligands has been achieved by mixing a methanol (B129727) solution of the ligand with a nickel(II) salt at room temperature. academie-sciences.fr The formation of the complex is often indicated by a color change and precipitation. academie-sciences.fr Similarly, copper(II), zinc(II), nickel(II), and silver(I) complexes of bis-benzimidazole derivatives have been successfully synthesized and characterized. nih.gov
The characterization of these complexes typically involves:
FT-IR Spectroscopy: To identify the coordination of the benzimidazole nitrogen to the metal ion, evidenced by shifts in the C=N stretching frequency. nih.govresearchgate.net
NMR Spectroscopy: To elucidate the structure of the complex in solution, although the presence of paramagnetic metal ions can lead to broad signals. researchgate.net
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry. nih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. academie-sciences.frrsc.org
Elemental Analysis: To confirm the stoichiometry of the complex. academie-sciences.fr
Mass Spectrometry: To determine the molecular weight of the complex. nih.gov
| Technique | Information Obtained |
| FT-IR Spectroscopy | Confirms coordination of the ligand to the metal center. |
| NMR Spectroscopy | Provides structural information in solution. |
| UV-Vis Spectroscopy | Gives insights into the electronic structure and geometry. |
| X-ray Crystallography | Determines the exact 3D structure. |
| Elemental Analysis | Confirms the chemical formula. |
| Mass Spectrometry | Determines the molecular weight. |
Catalytic Applications of Metal-Benzimidazole Complexes
Metal complexes containing benzimidazole ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.netnih.gov The catalytic activity is often attributed to the ability of the metal center to activate substrates and the ligand's role in stabilizing the catalytic species.
Examples of catalytic applications include:
Cross-Coupling Reactions: Palladium-benzimidazole complexes have shown high catalytic activity in Suzuki-Miyaura reactions. researchgate.netresearchgate.net
Oxidation Reactions: Metal-benzimidazole complexes have been used to catalyze the oxidation of various organic substrates. researchgate.net
Oligomerization and Polymerization: Nickel complexes with 2-(1H-benzimidazol-2-yl)-phenoxy ligands have been investigated for ethylene (B1197577) oligomerization. academie-sciences.fr
The catalytic performance of these complexes can be tuned by modifying the substituents on the benzimidazole ring. The presence of the 2-chloro and 1-nonyl groups in this compound could offer unique advantages in catalysis, such as enhanced solubility in organic solvents and altered electronic properties at the metal center.
Polymer Chemistry and Material Science
The incorporation of benzimidazole units into polymers can significantly enhance their thermal stability, mechanical strength, and chemical resistance. rsc.orgnih.gov Benzimidazole derivatives can be either integrated into the main polymer chain or used as additives to modify the properties of existing polymers.
Incorporation into Polymer Backbones
Benzimidazole-containing monomers can be polymerized to create high-performance polymers. For example, poly(benzimidazole imide)s (PBIIs) are known for their exceptional thermal stability, with glass transition temperatures often exceeding 400 °C. rsc.org The incorporation of benzimidazole rings into polymer chains can also improve mechanical properties due to strong intermolecular hydrogen bonding and the rigidity of the benzimidazole unit. rsc.org
The synthesis of polymers containing benzimidazole often involves condensation polymerization reactions. For instance, benzimidazole diamines can be reacted with dianhydrides to form poly(benzimidazole imide)s. rsc.orgqau.edu.pk The this compound, with its reactive chloro group, could potentially be used as a monomer in polymerization reactions, leading to novel polymers with tailored properties. The nonyl group would likely increase the solubility and processability of the resulting polymers.
| Polymer Type | Key Properties |
| Poly(benzimidazole) (PBI) | High thermal and chemical stability. |
| Poly(benzimidazole imide) (PBII) | Excellent thermal stability and mechanical properties. rsc.org |
Role as Polymer Additives or Modifiers
Benzimidazole derivatives can also be used as additives to improve the properties of other polymers. Their inherent thermal stability and ability to interact with polymer chains through hydrogen bonding make them effective modifiers. For example, the addition of benzimidazole-based compounds can enhance the thermal stability and flame retardancy of various polymer matrices.
Furthermore, the introduction of specific functional groups on the benzimidazole ring can impart new functionalities to the polymer. The nonyl group in this compound could act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. The chloro group could serve as a reactive site for further chemical modifications of the polymer.
Optoelectronic Properties in Organic Materials (e.g., OLEDs)
Agricultural and Agrochemistry Applications
Specific studies on the agricultural and agrochemical applications of this compound are not found in the reviewed literature. The benzimidazole chemical class, however, is well-established in agrochemistry, with many derivatives being used as fungicides.
There is no specific information available regarding the herbicidal activity of this compound.
In terms of fungicidal activity, while direct studies on this compound are absent, research on related compounds offers some insight. For example, studies on 2-chloromethyl-1H-benzimidazole derivatives have shown fungicidal activity against various phytopathogenic fungi. One study synthesized a series of these derivatives and tested their efficacy against fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Botrytis cinerea. researchgate.net Another related compound, 1-nonyl-1H-benzo[d]imidazole, which lacks the 2-chloro substitution, has been reported to exhibit significant antifungal activity. Research has indicated that the length of the alkyl chain, such as a nonyl group, can influence the antifungal potency of benzimidazole derivatives.
Table 1: Fungicidal Activity of Related Benzimidazole Derivatives (Note: Data for the specific compound this compound is not available. The table below presents data for structurally related compounds for contextual purposes.)
| Compound Name | Target Fungi | Activity Metric (e.g., IC50) |
| 1-nonyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | Effective at various concentrations |
| 2-chloromethyl-1H-benzimidazole derivatives | Cytospora sp., C. gloeosporioides, B. cinerea | Varied IC50 values depending on the derivative |
IC50: The half maximal inhibitory concentration.
No published research was found that investigates the use of this compound in plant growth regulation.
Analytical Chemistry Applications
Specific applications of this compound in analytical chemistry have not been documented in the available literature.
There is no information available on the use of this compound as a chromogenic reagent.
No studies were identified that specifically explore the application of this compound in sensing technologies or as a chemosensor for analytes. However, the benzimidazole scaffold is a component in some chemosensor designs due to its ability to interact with various ions and molecules.
Corrosion Inhibition Studies
While research on closely related benzimidazole derivatives provides a general understanding of the potential mechanisms, a detailed analysis and data specific to the nonyl-substituted variant remains to be published. Studies on other 2-chlorobenzimidazole (B1347102) derivatives have demonstrated their ability to adsorb onto metal surfaces, such as copper and steel, and inhibit corrosion in acidic media. The mode of inhibition is often found to be of a mixed type, affecting both anodic and cathodic reactions.
The effectiveness of benzimidazole-based inhibitors is typically evaluated through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques. These studies provide data on inhibition efficiency, corrosion current density, and the mechanism of adsorption.
For a comprehensive understanding of the corrosion inhibition potential of this compound, dedicated experimental investigations are required. Such studies would need to generate specific data on its performance under various corrosive conditions.
Structure Activity Relationship Sar and Rational Design Principles for 2 Chloro 1 Nonyl 1h Benzimidazole Analogs
Systematic Modification of the Benzimidazole (B57391) Corenih.gov
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Systematic modifications of the benzimidazole core, including substitutions at the C-2, N-1, and the benzene (B151609) ring, have been extensively studied to optimize the pharmacological profile of this class of compounds.
The C-2 position of the benzimidazole ring is a critical site for substitution, and the nature of the substituent at this position significantly influences the compound's biological activity. The introduction of a halogen, such as chlorine, can have a profound impact.
Research on various benzimidazole derivatives has shown that the presence and nature of a halogen at the C-2 position are key determinants of their biological effects. For instance, in a series of halogenated benzimidazolyl-C-nucleosides, halogen substitution was found to be a crucial factor for their anti-leishmanial activity. rsc.org A bromine-substituted analog demonstrated considerable activity, whereas its non-halogenated counterpart was inactive. rsc.org This highlights the positive contribution of halogens at this position.
Table 1: Impact of C-2 Halogen Substitution on Biological Activity of Benzimidazole Analogs
| C-2 Substituent | Observed Effect on Activity | Reference |
| Bromine | Increased anti-leishmanial activity compared to non-halogenated analog. | rsc.org |
| Iodine | Most selective antibacterial activity among halogenated cobalt bis(dicarbollide) derivatives. | rsc.org |
| Chlorine | A chloroimidazole derivative was the most active in a study of bradykinin (B550075) B1 receptor antagonists. | mdpi.com |
The N-1 position of the benzimidazole ring is another key site for modification, and the nature of the alkyl substituent at this position plays a vital role in determining the compound's physicochemical properties and biological activity. The length and branching of the alkyl chain can influence factors such as lipophilicity, which in turn affects cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that the length of the alkyl chain at the N-1 position influences their antiproliferative activity. acs.org Similarly, research on cannabimimetic indoles revealed that the N-1 alkyl side chain is crucial for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a significant decrease in binding affinity. nih.gov
In the case of 2-chloro-1-nonyl-1H-benzimidazole, the nine-carbon (nonyl) chain at the N-1 position suggests a significant lipophilic character. This long alkyl chain would be expected to enhance its ability to cross cell membranes and interact with hydrophobic regions of its biological targets. The specific length of the nonyl chain is likely optimized for a particular target, and variations in this chain length would be expected to alter the compound's activity.
Table 2: Influence of N-1 Alkyl Chain Length on Biological Activity
| N-1 Alkyl Chain Length | Observed Effect on Activity | Reference |
| 3-6 carbons | Sufficient for high-affinity binding to cannabinoid receptors. | nih.gov |
| 5 carbons | Optimum binding to cannabinoid receptors. | nih.gov |
| 7 carbons | Dramatic decrease in binding to cannabinoid receptors. | nih.gov |
Research has shown that the bioactivities of benzimidazole derivatives are strongly influenced by substitutions on the phenyl ring at the 2-position as well as on the benzimidazole frame itself. nih.gov For instance, the introduction of electron-withdrawing groups, such as a nitro group, at the 6-position of the benzimidazole ring has been shown to enhance anti-inflammatory activity in some series of compounds, while electron-donating groups led to lower potency. nih.gov Conversely, in other series, an electron-releasing methoxy (B1213986) group at position 6 resulted in strong anti-inflammatory activity. nih.gov The position of substitution is also crucial; for example, a nitro group at C5 was found to be critical for CDK-inhibitory activities in a series of benzimidazole-acridine derivatives. mdpi.com
These findings indicate that the electronic properties and steric bulk of substituents on the benzene ring must be carefully considered in the design of new analogs. For this compound, which is unsubstituted on the benzene moiety, the potential for activity modulation through substitution on this ring is significant.
Table 3: Effects of Benzene Moiety Substitutions on Benzimidazole Activity
| Substituent and Position | Observed Effect on Activity | Reference |
| Nitro group at C5 | Pronounced activity against CDK1 and CDK5. | mdpi.com |
| Amino or methyl group at C5 | Complete loss of anti-inflammatory and CDK-inhibitory activity. | mdpi.com |
| Nitro group at C6 | More active than other compounds in an anti-inflammatory study. | nih.gov |
| Methoxy group at C6 | Strong anti-inflammatory activity. | nih.gov |
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzimidazole derivatives, several key pharmacophoric features have been identified through extensive research.
The benzimidazole nucleus itself is a crucial pharmacophore, acting as a versatile scaffold that can be decorated with various substituents to achieve a desired biological activity. ijpsjournal.com It is considered a "privileged" structure in medicinal chemistry. nih.gov The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors and can also be involved in coordination with metal ions present in enzymes. The aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic residues in protein binding sites. nih.gov
For analogs of this compound, the key pharmacophoric features would include:
The benzimidazole core as the fundamental scaffold.
A hydrogen bond acceptor feature associated with the N-3 atom of the imidazole ring.
A hydrophobic region defined by the N-1 nonyl chain.
A potential halogen bond donor feature from the C-2 chloro substituent.
The aromatic system of the benzene ring, which can engage in π-π interactions.
Development of Design Rules for Enhanced Potency or Selectivity (in vitro, theoretical)
Based on the understanding of SAR, several design rules can be formulated to guide the development of more potent or selective analogs of this compound.
Modulation of Lipophilicity: The length and branching of the N-1 alkyl chain can be systematically varied to fine-tune the lipophilicity of the molecule. This is a critical parameter for optimizing cell permeability and target engagement. Shorter or more branched chains would decrease lipophilicity, while longer or linear chains would increase it.
Substitution on the Benzene Ring: Introduction of small, electronically diverse substituents at the 5- and 6-positions of the benzene ring can be used to probe the steric and electronic requirements of the binding site. Electron-withdrawing groups (e.g., -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can be explored.
Introduction of Hydrogen Bond Donors/Acceptors: Adding functional groups capable of hydrogen bonding to the benzene ring or modifying the N-1 alkyl chain to include such groups could introduce new interaction points with the target, potentially increasing affinity and selectivity.
Computational SAR and Machine Learning Approaches in Analog Design
In recent years, computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning (ML), have become invaluable tools in drug discovery and analog design. researchgate.netcadence.commdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.com For benzimidazole derivatives, QSAR models have been developed to predict their activity based on various molecular descriptors such as topological polar surface area (TPSA), lipophilicity (logP), and topological charge indices. ijpsr.com These models can help in prioritizing the synthesis of new analogs with a higher probability of being active. A QSAR model for a series of 113 molecules with PLpro inhibitory activity against SARS-CoV-2 showed good statistical values and was used to design new potential inhibitors. mdpi.com
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns and make predictions for new, untested compounds. researchgate.netnih.gov These models can be used to screen virtual libraries of potential analogs and identify those with the most promising predicted activity profiles. For instance, machine learning models have been used to predict the corrosion inhibition efficiencies of benzimidazole derivatives based on their molecular descriptors. doi.org This approach can accelerate the design-synthesis-testing cycle by focusing experimental efforts on the most promising candidates.
For the design of this compound analogs, a typical computational workflow would involve:
Building a diverse virtual library of analogs with systematic variations at the C-2, N-1, and benzene ring positions.
Calculating a wide range of molecular descriptors for each analog.
Developing a QSAR or ML model using a training set of compounds with known biological activity.
Using the validated model to predict the activity of the virtual library of analogs.
Selecting the most promising candidates for synthesis and experimental testing based on the model's predictions.
Emerging Research Frontiers and Methodological Advancements in Benzimidazole Chemistry
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, and the realm of benzimidazole (B57391) chemistry is no exception. softwaremind.com These computational tools are being increasingly employed to accelerate the identification of novel benzimidazole derivatives with desired biological activities. nih.gov
A theoretical application of AI in the discovery of compounds related to 2-chloro-1-nonyl-1H-benzimidazole could involve the following steps:
| Step | Description | AI/ML Technique |
| 1. Target Identification | Predicting potential protein targets for the benzimidazole scaffold based on its structural features. | Deep Learning, Protein-Ligand Docking Simulations |
| 2. Virtual Screening | Screening large virtual libraries of benzimidazole derivatives against the identified targets. | Machine Learning-based Scoring Functions |
| 3. De Novo Design | Generating novel benzimidazole structures with optimized binding affinity and drug-like properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |
| 4. ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed compounds. | Quantitative Structure-Activity Relationship (QSAR) models |
| 5. Synthesis Planning | Proposing efficient synthetic routes for the most promising candidates. | Retrosynthesis Prediction Algorithms |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The synthesis of benzimidazoles, including this compound, often involves multi-step reactions. Advanced spectroscopic techniques are becoming indispensable for real-time, in situ monitoring of these reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. southampton.ac.uk
Techniques such as time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy allow for the observation of molecular vibrations on ultrafast timescales, offering a detailed picture of bond-forming and bond-breaking events during a chemical transformation. For the synthesis of this compound, these methods could be used to monitor the cyclization step, providing information on the rate of reaction and the influence of different catalysts or reaction conditions.
Raman spectroscopy is another powerful tool for in situ reaction monitoring, as it provides molecular-level information about the compounds present in a reaction mixture. mdpi.com Its ability to be used with fiber-optic probes makes it particularly suitable for monitoring reactions in real-time within a reactor. mdpi.com Furthermore, hyphenated techniques, such as chromatography-IR spectroscopy, combine the separation power of chromatography with the structural information provided by IR spectroscopy, allowing for the identification and quantification of individual components in a complex reaction mixture.
High-Throughput Screening Methodologies for Activity Profiling (in vitro, non-clinical)
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for their biological activity. nih.gov In the context of benzimidazole research, HTS assays are crucial for identifying lead compounds with specific therapeutic potential. semanticscholar.org
For a compound like this compound, a variety of in vitro HTS assays could be employed to profile its activity across a range of biological targets. These assays are typically performed in microplate formats, allowing for the simultaneous testing of thousands of compounds.
Examples of HTS assays relevant to benzimidazole research include:
Antimicrobial assays: Screening against various strains of bacteria and fungi to identify new anti-infective agents. semanticscholar.org
Anticancer assays: Evaluating the cytotoxicity of compounds against different cancer cell lines to discover potential chemotherapeutic agents. nih.govnih.gov
Enzyme inhibition assays: Testing the ability of compounds to inhibit specific enzymes implicated in disease pathways. documentsdelivered.com
Receptor binding assays: Measuring the affinity of compounds for specific cellular receptors.
The data generated from HTS campaigns can be used to build structure-activity relationships (SAR), which guide the optimization of lead compounds to improve their potency and selectivity. nih.gov
Development of Novel Synthetic Strategies for Complex Benzimidazole Scaffolds
The synthesis of the benzimidazole core is well-established, often involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. organic-chemistry.orgpcbiochemres.com However, the development of novel and efficient synthetic strategies for accessing complex and diversely substituted benzimidazole scaffolds remains an active area of research. rsc.orgresearchgate.net
The synthesis of this compound would typically start with the formation of the 2-chlorobenzimidazole (B1347102) core, followed by N-alkylation with a nonyl halide. The preparation of 2-chlorobenzimidazole itself can be achieved by treating benzimidazolin-2-one with phosphorus oxychloride. prepchem.comniscpr.res.in Greener synthetic methods, such as using microwave irradiation or green solvents, are also being explored for the alkylation of 2-chlorobenzimidazole. derpharmachemica.com
Recent advancements in synthetic organic chemistry are providing new tools for the construction of complex benzimidazoles. These include:
Transition-metal-catalyzed cross-coupling reactions: These reactions allow for the introduction of a wide range of substituents onto the benzimidazole core with high efficiency and selectivity.
C-H activation/functionalization: This powerful strategy enables the direct modification of C-H bonds, offering a more atom-economical approach to the synthesis of functionalized benzimidazoles.
A representative synthesis of a substituted benzimidazole is the reaction of o-phenylenediamine with a carboxylic acid, often facilitated by an acid catalyst. The general scheme is as follows:
Scheme 1: General synthesis of a 2-substituted benzimidazole.
For this compound, a plausible synthetic route involves the initial synthesis of 2-chlorobenzimidazole from o-phenylenediamine and a suitable chlorine-containing one-carbon source, or more commonly from benzimidazol-2-one (B1210169) and a chlorinating agent like phosphoryl chloride. niscpr.res.insemanticscholar.org This is followed by the N-alkylation at one of the nitrogen atoms with 1-bromononane (B48978) or a similar nonyl halide. nih.gov
Future Directions in the Exploration of Biological Mechanisms (in vitro, non-clinical)
While many benzimidazole derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. frontiersin.org Future research will undoubtedly focus on elucidating these mechanisms using a combination of in vitro biochemical and cell-based assays, as well as advanced analytical techniques.
For this compound, in vitro studies could investigate its effects on various cellular processes, such as:
Cell cycle progression: Analyzing the effect of the compound on the different phases of the cell cycle in cancer cell lines. nih.gov
Apoptosis induction: Determining whether the compound can trigger programmed cell death in cancer cells. nih.goviiarjournals.org
Signal transduction pathways: Investigating the modulation of specific signaling pathways that are dysregulated in disease.
Enzyme kinetics: Studying the inhibitory effects of the compound on purified enzymes to determine its mode of inhibition. nih.gov
Techniques such as Western blotting, flow cytometry, and confocal microscopy will be instrumental in these investigations. Furthermore, "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with a benzimidazole derivative, helping to identify novel biological targets and pathways.
Expansion into Novel Material Science Applications
Beyond their well-established roles in medicine, benzimidazole derivatives are finding increasing applications in material science. rsc.org Their unique photophysical and electronic properties, coupled with their thermal and chemical stability, make them attractive building blocks for a variety of advanced materials. novapublishers.com
The incorporation of long alkyl chains, such as the nonyl group in this compound, can influence the self-assembly properties of these molecules, leading to the formation of liquid crystals, gels, or other ordered structures. These materials could find applications in areas such as:
Organic light-emitting diodes (OLEDs): Benzimidazole derivatives can be used as host materials, emissive materials, or electron-transporting materials in OLED devices. novapublishers.com
Sensors: The ability of the benzimidazole scaffold to coordinate with metal ions can be exploited for the development of chemosensors for the detection of specific analytes. novapublishers.com
Corrosion inhibitors: Benzimidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. rsc.org
Energetic materials: Certain substituted benzimidazoles are being investigated for their potential as energetic materials. bohrium.comnih.gov
The future of benzimidazole chemistry is bright, with ongoing research poised to unlock the full potential of this versatile heterocyclic system. The integration of advanced technologies and the exploration of novel applications will undoubtedly lead to the development of new and improved benzimidazole-based compounds for a wide range of scientific and technological endeavors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
